4-Fluorophenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, represented by the chemical formula CHBrFMg. This compound features a fluorine atom attached to a phenyl group, which is bonded to magnesium through a bromide ion. It is typically synthesized as a solution in solvents like diethyl ether or tetrahydrofuran, and it plays a crucial role in organic synthesis due to its nucleophilic properties .
-F-PhMgBr finds application in various organic synthesis reactions due to its unique properties:
Here are some specific examples of the use of 4-F-PhMgBr in scientific research:
As a Grignard reagent, 4-fluorophenylmagnesium bromide is primarily used in nucleophilic addition reactions. It reacts with various electrophiles, including:
The general reaction mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic center of the substrate, leading to the formation of new carbon-carbon bonds .
4-Fluorophenylmagnesium bromide can be synthesized through the following methods:
These methods highlight the importance of anhydrous conditions to prevent unwanted hydrolysis .
4-Fluorophenylmagnesium bromide has several applications in organic synthesis:
Interaction studies involving 4-fluorophenylmagnesium bromide focus on its reactivity with various electrophiles. These studies often examine:
Such studies are essential for optimizing synthetic routes and improving yields in
Several compounds share similarities with 4-fluorophenylmagnesium bromide, particularly within the class of Grignard reagents. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Chlorophenylmagnesium bromide | CHBrClMg | Chlorine atom may influence reactivity differently than fluorine. |
Phenylmagnesium bromide | CHBrMg | Lacks halogen substitution; broader reactivity scope. |
3-Fluorophenylmagnesium bromide | CHBrF(Mg) | Fluorine at a different position may alter selectivity in reactions. |
Uniqueness: The presence of fluorine at the para position enhances certain electronic properties, making 4-fluorophenylmagnesium bromide particularly useful for specific synthetic pathways that require high nucleophilicity or altered reactivity compared to its chlorine or unsubstituted counterparts .
The discovery of 4-fluorophenylmagnesium bromide is rooted in Victor Grignard’s groundbreaking work on organomagnesium reagents. In 1900, Grignard demonstrated that alkyl or aryl halides react with magnesium metal in anhydrous ether to form compounds capable of adding to carbonyl groups. This reaction, later recognized with the 1912 Nobel Prize in Chemistry, revolutionized carbon-carbon bond formation.
While Grignard’s initial studies focused on simple alkyl halides, subsequent advancements expanded to aryl derivatives. The synthesis of 4-fluorophenylmagnesium bromide emerged as chemists sought fluorinated analogs to modulate electronic and steric properties in target molecules. Early preparations involved reacting 4-bromofluorobenzene with magnesium turnings in THF or diethyl ether, often catalyzed by iodine to initiate the reaction. This adaptation highlighted the versatility of Grignard chemistry in accommodating halogenated aromatic systems.
4-Fluorophenylmagnesium bromide belongs to the class of σ-bonded organometallic compounds, where the carbon-magnesium bond arises from the overlap of magnesium’s vacant orbitals with the carbon’s sp² hybrid orbitals. Key characteristics include:
Among Grignard reagents, its fluorinated aryl structure distinguishes it from alkyl variants, offering enhanced stability and unique electronic effects for regioselective syntheses.
This reagent’s synthetic utility spans multiple domains:
A representative application involves its reaction with 5-substituted phthalides to form boron complexes, intermediates in neurokinin-1 receptor antagonists.
The compound’s structure features a magnesium atom coordinated to a bromine atom and the 4-fluorophenyl group:
IUPAC Name: Bromo(4-fluorophenyl)magnesium
Synonyms: p-Fluorophenylmagnesium bromide, 4-F-C₆H₄-MgBr
Key physical properties include:
The fluorine substituent’s electronegativity polarizes the aromatic ring, enhancing the reagent’s electrophilicity at the para position. This electronic modulation directs regioselective attacks in synthetic pathways.
4-Fluorophenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents, characterized by the molecular formula C₆H₄BrFMg [13]. The compound features a magnesium atom covalently bonded to both a bromide ion and a para-fluorophenyl group, representing a typical aryl magnesium halide structure [1] [2]. The molecular structure exhibits the characteristic polar carbon-magnesium bond that defines Grignard reagents, with the magnesium center bearing a partial positive charge and the carbon atom carrying a partial negative charge [4].
The compound exists as a complex structure in solution rather than the simple formula suggests, with the magnesium atom typically coordinating with two ether molecules as ligands [3] [6]. This coordination gives the more accurate representation of RMgXL₂, where R represents the 4-fluorophenyl group, X is bromide, and L represents coordinated ether molecules [6]. The presence of the electronegative fluorine substituent at the para position of the phenyl ring influences the electronic properties of the organometallic bond, potentially affecting both the stability and reactivity of the compound [11].
Structural Parameter | Value |
---|---|
Molecular Formula | C₆H₄BrFMg |
Molecular Weight | 199.3 g/mol [13] |
Chemical Classification | Aryl Grignard Reagent |
Bond Type | Polar Covalent C-Mg |
Coordination Number | Typically 4 (tetrahedral) |
4-Fluorophenylmagnesium bromide typically exists as a solution in ethereal solvents rather than as an isolated solid compound [13]. When prepared in tetrahydrofuran or diethyl ether, the compound presents as a clear yellow to red-brown solution, with the coloration depending on the concentration and specific preparation conditions [13]. The solution state is essential for the stability and utility of this Grignard reagent, as the coordinating ether molecules provide crucial stabilization to the organometallic center [2] [4].
The physical properties of the compound are predominantly determined by the solvent system in which it is dissolved [8]. In ethereal solutions, most Grignard reagents demonstrate remarkable stability when protected from atmospheric moisture and oxygen, though they require careful handling due to their highly reactive nature [8] [19]. The compound exhibits typical characteristics of organometallic solutions, including sensitivity to air and moisture, which can lead to decomposition through reaction with water vapor or oxygen [17].
Physical Property | Characteristic |
---|---|
Physical State | Solution in ether solvents |
Appearance | Clear yellow to red-brown liquid |
Stability | Stable under anhydrous conditions |
Storage Requirements | Inert atmosphere, anhydrous conditions |
Temperature Sensitivity | Stable at ambient temperatures in solution |
The spectroscopic characterization of 4-fluorophenylmagnesium bromide reveals distinct features attributable to both the organometallic framework and the fluorinated aromatic system [9]. Nuclear magnetic resonance spectroscopy provides valuable insights into the solution behavior and structural characteristics of this Grignard reagent, though the dynamic nature of these compounds in solution can complicate spectroscopic analysis [19] [23].
The International Chemical Identifier (InChI) representation for 4-fluorophenylmagnesium bromide is: InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 [13]. This systematic representation captures the fundamental connectivity and charge distribution within the molecule. The corresponding InChI Key is BRKADVNLTRCLOW-UHFFFAOYSA-M, providing a unique identifier for database searches and chemical informatics applications [13].
Spectroscopic studies of related fluorinated aryl organometallic compounds have demonstrated that the presence of fluorine substituents can significantly influence the electronic environment around the metal center [11]. The para-fluorine substitution pattern in this compound creates specific electronic effects that can be observed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance [9].
Spectroscopic Parameter | Characteristic |
---|---|
InChI | InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key | BRKADVNLTRCLOW-UHFFFAOYSA-M |
SMILES Notation | C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] |
Electronic Effects | Para-fluorine influences C-Mg bond |
The solution behavior of 4-fluorophenylmagnesium bromide is governed by the Schlenk equilibrium, a fundamental phenomenon affecting all Grignard reagents in ethereal solutions [6] [19]. This equilibrium describes the redistribution of substituents on magnesium centers, where two equivalents of the organometallic halide exist in dynamic equilibrium with one equivalent each of the corresponding diorganomagnesium compound and magnesium dihalide salt [6].
The Schlenk equilibrium for 4-fluorophenylmagnesium bromide can be represented as: 2(4-FC₆H₄)MgBr ⇌ (4-FC₆H₄)₂Mg + MgBr₂ [6]. The position of this equilibrium is influenced by several factors including solvent properties, temperature, and the specific nature of the organic substituent [6] [19]. The presence of the electron-withdrawing fluorine substituent may affect the equilibrium position compared to unsubstituted phenyl Grignard reagents [16].
Temperature plays a crucial role in the equilibrium dynamics, with lower temperatures generally favoring the formation of the simple RMgX species [20] [23]. The equilibrium can be manipulated through the addition of specific solvents, such as dioxane, which can precipitate the magnesium halide component and drive the equilibrium toward the formation of the diorganomagnesium species [19].
Equilibrium Parameter | Effect |
---|---|
Temperature Dependence | Lower temperatures favor RMgX |
Solvent Influence | Ether basicity affects equilibrium |
Fluorine Substitution | May stabilize certain species |
Concentration Effects | Higher concentrations favor dimers |
The thermodynamic stability of 4-fluorophenylmagnesium bromide is influenced by multiple factors including the electronic properties of the fluorinated aromatic system, the nature of the magnesium-carbon bond, and the stabilizing effects of coordinated ether molecules [16] [17]. Grignard reagents generally exhibit good thermal stability in ethereal solutions, with many species remaining stable at temperatures exceeding 100°C when properly protected from air and moisture [16].
The presence of the para-fluorine substituent introduces additional electronic considerations that may enhance or modify the thermal stability compared to unsubstituted aryl Grignard reagents [16]. Electron-withdrawing groups can sometimes reduce the thermal stability of organometallic compounds, though the specific effects depend on the substitution pattern and the overall electronic environment [16] [20].
Stability studies of related organometallic compounds have shown that the carbon-magnesium bond strength and overall molecular stability are influenced by the electronic properties of the organic substituent [17] [21]. The thermodynamic parameters governing the formation and stability of this compound reflect the balance between the ionic character of the magnesium-halide interaction and the covalent nature of the carbon-magnesium bond [22].
Thermodynamic Parameter | Characteristic |
---|---|
Thermal Stability Range | Stable up to 100°C in solution |
Decomposition Pathways | Hydrolysis, oxidation |
Bond Dissociation | Temperature dependent |
Equilibrium Constants | Solvent and temperature dependent |
Activation Energy | Varies with reaction pathway |